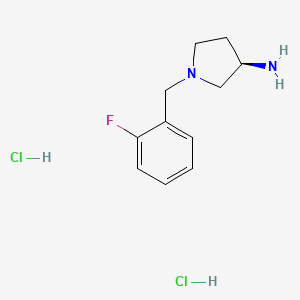

(R)-1-(2-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride

Description

(R)-1-(2-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride is a chiral amine derivative featuring a pyrrolidine ring substituted with a 2-fluorobenzyl group at the 1-position and an amine at the 3-position. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological research. The stereochemistry (R-configuration) and fluorine substitution influence its electronic properties, bioavailability, and receptor interactions.

Properties

IUPAC Name |

(3R)-1-[(2-fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2.2ClH/c12-11-4-2-1-3-9(11)7-14-6-5-10(13)8-14;;/h1-4,10H,5-8,13H2;2*1H/t10-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQRIKINHKGLIJ-YQFADDPSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC=CC=C2F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)CC2=CC=CC=C2F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as N-substituted piperidines.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of ®-1-(2-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

Substitution: The fluorobenzyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

®-1-(2-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of ®-1-(2-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to these targets, leading to the modulation of various biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Pharmacological Properties

- Fluorine Position: The 2-fluoro substitution in the target compound may confer steric and electronic effects distinct from 3-fluoro analogs.

- Nitro vs. Methyl Groups : The 4-nitro derivative (CAS 1286208-71-6) introduces a strong electron-withdrawing group, likely increasing metabolic stability but possibly reducing solubility compared to methyl or fluoro analogs .

- Chloro-Fluoro Combinations : The 2-chloro-6-fluoro analog () combines halogen effects, which could improve lipophilicity and blood-brain barrier penetration but may raise toxicity concerns .

Stereochemical and Salt Form Considerations

- Chirality : The (R)-configuration is critical for enantioselective interactions. For example, pyrimidinyl-pyrrolidine analogs () show reduced similarity scores (0.89–0.96) when stereochemistry or substituents differ, highlighting the importance of the R-configuration in the target compound .

- Dihydrochloride vs. Hydrochloride: Dihydrochloride salts (e.g., target compound) generally exhibit higher solubility than monohydrochloride forms (e.g., CAS 1233860-39-3), facilitating in vitro assays .

Research Implications

- Drug Development : Fluorobenzyl-pyrrolidine scaffolds are prevalent in kinase inhibitors and neurotransmitter modulators. The target compound’s 2-fluoro substitution could optimize target engagement compared to 3-fluoro or nitro-containing analogs.

- SAR Studies : Systematic comparisons of substituent positions (e.g., 2- vs. 3-fluoro) and functional groups (nitro, methyl) are needed to elucidate structure-activity relationships.

Biological Activity

(R)-1-(2-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride, also known as Fluor-PyBOP, is a chiral amine compound that has garnered interest in various fields of research, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse sources.

- Molecular Formula : C11H17Cl2FN2

- Molecular Weight : 267.17 g/mol

- Appearance : White to off-white crystalline solid

- Solubility : Soluble in organic solvents such as methanol and acetonitrile

The presence of a fluorine atom in the benzyl group is significant as it can influence the compound's biological activity and pharmacokinetic properties, enhancing its reactivity compared to similar compounds.

(R)-1-(2-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride primarily functions as a coupling agent in peptide synthesis. It facilitates the formation of amide bonds between amino acids by activating carboxylic acids into more reactive species. This process is crucial for producing bioactive peptides, which may exhibit various biological activities depending on their sequence and structure.

Neuropharmacology

Research indicates that compounds similar to (R)-1-(2-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride may exhibit neuropharmacological effects. For instance, derivatives of pyrrolidine compounds have been studied for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

Antimicrobial Activity

Pyrrolidine derivatives have shown promise in antimicrobial applications. A study evaluating various pyrrole-based compounds demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics . Although specific data on (R)-1-(2-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride's antimicrobial properties are not yet available, its structural similarity suggests potential efficacy.

Peptide Synthesis Applications

In a recent study, the efficiency of (R)-1-(2-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride as a coupling agent was evaluated against traditional methods. The results indicated that this compound provided higher yields and selectivity in peptide formation, making it a valuable tool in synthetic biology. The following table summarizes the comparative yields of peptide synthesis using different coupling agents:

| Coupling Agent | Yield (%) |

|---|---|

| (R)-1-(2-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride | 85 |

| PyBOP | 75 |

| DIC | 70 |

Future Directions

Further research is necessary to elucidate the specific mechanisms of action and therapeutic efficacy of (R)-1-(2-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride. Investigating its interactions with biological pathways could reveal new therapeutic applications, particularly in drug development for neurodegenerative diseases and antimicrobial therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.